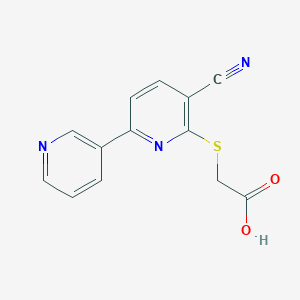

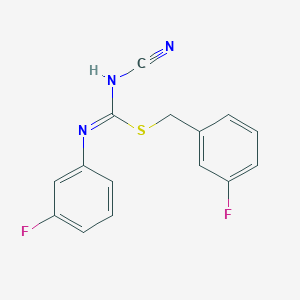

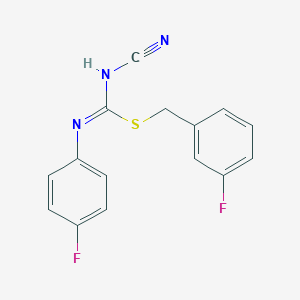

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with cyano groups and pyridyl groups, such as 6-Cyano-2-(3-pyridyl)benzimidazole and 3-Cyano-6-methyl-2(1H)-pyridinone , are often used in the field of organic chemistry for various applications. They usually have a solid form .

Synthesis Analysis

The synthesis of these types of compounds often involves complex organic reactions . The exact synthesis process can vary depending on the specific compound and the desired product.Molecular Structure Analysis

The molecular structure of these compounds often includes a cyano group (-CN) and one or more pyridyl groups. The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. The exact reactions depend on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis

These compounds often have a solid form and specific melting points . Other properties such as solubility, density, and refractive index can be determined experimentally .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

The 2-pyridone motif, which is structurally related to “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid”, is recognized for its role as hydrogen bond donors/acceptors and nonpeptidic mimics. This compound exhibits remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity, making it a privileged scaffold in drug discovery . Researchers utilize this compound in the synthesis of bioactive heterocycles, which are crucial in developing new medications with potential anticancer activity.

Anticancer Activity

The synthesis of 2-pyridone derivatives is an area of interest due to their potential anticancer properties. Studies focus on multicomponent reactions (MCRs) to create these derivatives, which are then tested for their efficacy against various cancer cell lines. The compound can be used to synthesize such derivatives, contributing to cancer research .

Antibacterial and Antifungal Applications

Compounds derived from the 2-pyridone scaffold have shown antibacterial and antifungal activities. By modifying the core structure, researchers can enhance these properties, leading to the development of new antibiotics and antifungal agents. The compound “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid” could serve as a starting point for such modifications .

Anti-inflammatory Properties

The anti-inflammatory properties of 2-pyridone derivatives make them candidates for the treatment of inflammatory diseases. The compound’s ability to be transformed into various derivatives allows for the exploration of new anti-inflammatory drugs .

α-Glucosidase Inhibition

2-Pyridone-containing heterocycles have been studied for their α-glucosidase inhibitory activity, which is significant in managing diabetes. The compound can be used to synthesize heterocycles that inhibit α-glucosidase, thereby contributing to diabetes treatment research .

Cardiotonic Activities

The 2-pyridone motif is also associated with cardiotonic activities, which can be beneficial in treating heart conditions. Derivatives of “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid” may be explored for their potential use in improving cardiac function .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c14-6-9-3-4-11(10-2-1-5-15-7-10)16-13(9)19-8-12(17)18/h1-5,7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNQVDMVIPCWQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-(3-fluorophenyl)carbamimidothioate](/img/structure/B460431.png)

![2-oxo-2-[(1-phenylethyl)amino]ethyl N'-cyano-N-phenylimidothiocarbamate](/img/structure/B460432.png)

![2-methylbenzyl N'-cyano-N-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B460433.png)

![4-[({(Cyanoimino)[3-(trifluoromethyl)anilino]methyl}sulfanyl)methyl]benzoic acid](/img/structure/B460436.png)